Pentabromobenzyl acrylate
Overview
Description
Pentabromobenzyl acrylate is a chemical compound with the molecular formula C10H5Br5O2. It is known for its flame-retardant properties and is used in various industrial applications. The compound is characterized by the presence of five bromine atoms attached to a benzyl acrylate structure, making it highly effective in preventing the spread of fire.
Mechanism of Action
Target of Action
Pentabromobenzyl acrylate is primarily targeted towards polypropylene block copolymers . It is used as a flame retardant, and its primary role is to increase the thermal stability of these polymers .
Mode of Action
This compound interacts with its targets by forming copolymers with styrene . The polymerization of the monomer in methyl ethyl ketone can yield novel, flame retardant nano/micro-sized particles . This interaction results in an increased thermal stability of the host material .
Biochemical Pathways
It is known that the compound contributes to good melt flow properties, significant increase of thermal dimensional stability, and ease to recycle scraps online or at the end of life of plastic parts .
Pharmacokinetics
Due to its high molecular weight, it is unlikely to leach out or migrate from plastic parts or to penetrate through the cell membranes of living tissue . This suggests that the compound may have low bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve an increase in the thermal stability of the host material . This is achieved through the formation of flame retardant nano/micro-sized particles . Additionally, the compound contributes to good melt flow properties and significant increase of thermal dimensional stability .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the presence of highly pure and surface-treated magnesium hydroxide can improve the flame retardant systems for polypropylene block copolymers . Furthermore, the use of ethylene/1-octene copolymers is recommended if high impact properties are required .
Biochemical Analysis
Biochemical Properties
It is known that Pentabromobenzyl acrylate is a polymer with a high molecular weight, which suggests that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that this compound is a flame retardant and is used in various industries
Molecular Mechanism
It is known that this compound can form copolymers with styrene
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound with a high molecular weight
Metabolic Pathways
It is known that this compound is a brominated flame retardant
Transport and Distribution
It is known that this compound is a high molecular weight compound, which suggests that it may interact with various transporters or binding proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentabromobenzyl acrylate can be synthesized through the bromination of benzyl acrylate. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure the selective bromination of the benzyl acrylate. The reaction is carried out in a suitable solvent, such as toluene, at a temperature range of 0-10°C to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of pentabromobenzylacrylate involves large-scale bromination processes. The reaction is conducted in reactors equipped with cooling systems to maintain the desired temperature. The product is then purified through crystallization or distillation to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
Pentabromobenzyl acrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Polymerization: The acrylate group allows for polymerization reactions, forming copolymers with other monomers such as styrene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine atoms.
Polymerization: The polymerization of pentabromobenzylacrylate is typically carried out in the presence of initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) in solvents like methyl ethyl ketone.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Polymerization: The major products are flame-retardant polymers and copolymers with enhanced thermal stability.
Scientific Research Applications
Pentabromobenzyl acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer for the synthesis of flame-retardant polymers and copolymers.
Biology: Investigated for its potential use in biological systems due to its high molecular weight and low likelihood of leaching or migrating from materials.
Medicine: Explored for its potential in medical devices and materials that require flame-retardant properties.
Industry: Widely used in the production of flame-retardant materials for various industrial applications, including electronics, automotive, and construction.
Comparison with Similar Compounds
Similar Compounds
Tetrabromobisphenol A: Another brominated flame retardant used in various applications.
Hexabromocyclododecane: A brominated flame retardant with a different chemical structure but similar applications.
Uniqueness
Pentabromobenzyl acrylate is unique due to its high bromine content and the presence of an acrylate group, which allows for polymerization and copolymerization reactions. This makes it highly versatile and effective in enhancing the flame-retardant properties of various materials .
Properties
IUPAC Name |
(2,3,4,5,6-pentabromophenyl)methyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Br5O2/c1-2-5(16)17-3-4-6(11)8(13)10(15)9(14)7(4)12/h2H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKDVZMVHOLESV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC1=C(C(=C(C(=C1Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Br5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59447-57-3 | |
Record name | Poly(pentabromobenzyl acrylate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59447-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9052719 | |
Record name | (Pentabromophenyl)methyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | 2-Propenoic acid, (2,3,4,5,6-pentabromophenyl)methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
59447-55-1 | |
Record name | Pentabromobenzyl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59447-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, (2,3,4,5,6-pentabromophenyl)methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059447551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, (2,3,4,5,6-pentabromophenyl)methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (Pentabromophenyl)methyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (pentabromophenyl)methyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.134 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PROPENOIC ACID, (2,3,4,5,6-PENTABROMOPHENYL)METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K55L5VE7PP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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